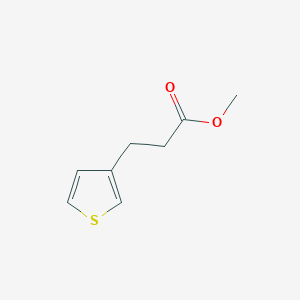
3-(噻吩-3-基)丙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(thiophen-3-yl)propanoate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring Methyl 3-(thiophen-3-yl)propanoate is characterized by a thiophene ring attached to a propanoate group through a methylene bridge
科学研究应用
Methyl 3-(thiophen-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
Target of Action
It’s worth noting that this compound can be used as an intermediate in the production of certain pharmaceuticals .
Mode of Action
It has been reported that whole cells of rhodotorula glutinis can reduce a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, to (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide . This reaction exhibits excellent enantioselectivity .
Biochemical Pathways
The bioreduction of a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, by rhodotorula glutinis is known . This process results in the production of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
Result of Action
The bioreduction of a similar compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, results in the production of (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide . This compound is an intermediate in the production of (S)-duloxetine, a drug used to treat depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .
Action Environment
It’s worth noting that the bioreduction of n-methyl-3-oxo-3-(thiophen-2-yl)propanamide by rhodotorula glutinis was carried out at 30°c . This suggests that temperature could be a significant environmental factor influencing the efficacy of this reaction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(thiophen-3-yl)propanoate can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of methyl 3-(thiophen-3-yl)propanoate.
Another method involves the use of thiophene-3-carboxaldehyde and methyl acrylate in a Knoevenagel condensation reaction. This reaction typically requires a base such as piperidine and proceeds under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of methyl 3-(thiophen-3-yl)propanoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. The reaction mixture is then subjected to distillation to purify the product.
化学反应分析
Types of Reactions
Methyl 3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Methyl 3-(thiophen-3-yl)propanol.
Substitution: Various substituted thiophene derivatives.
相似化合物的比较
Methyl 3-(thiophen-3-yl)propanoate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Thiophene-3-carboxaldehyde: Contains an aldehyde group instead of an ester.
Methyl 2-(thiophen-2-yl)acetate: Similar ester functionality but with the thiophene ring attached at a different position.
The uniqueness of methyl 3-(thiophen-3-yl)propanoate lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
属性
IUPAC Name |
methyl 3-thiophen-3-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJVWSKVDFWWSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
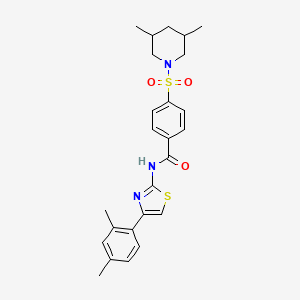
![N-[3-(4-Hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2361182.png)
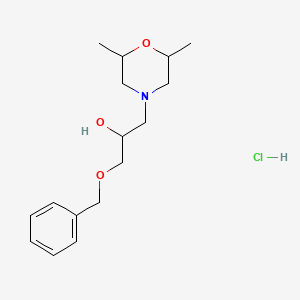

![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2361186.png)
![Methyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2361187.png)
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2361188.png)
![2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B2361189.png)
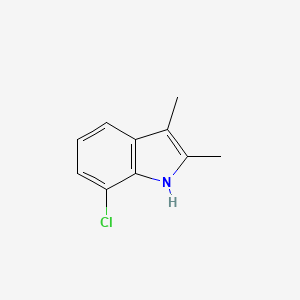

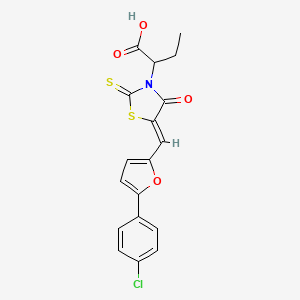
![1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone](/img/structure/B2361200.png)
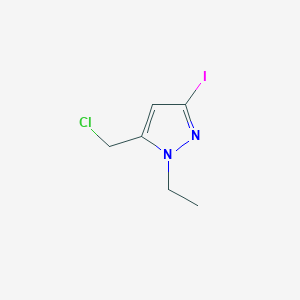
![2-{[(4-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole](/img/structure/B2361203.png)
